Enrofloxacin-d5

Isotopic Purity LC-MS/MS Method Validation

Select Enrofloxacin-d5 (CAS 1173021-92-5) as your internal standard to eliminate matrix effects in complex food, tissue, and environmental analyses. Its targeted ethyl-piperazine deuteration ensures exact co-elution with native enrofloxacin, a critical advantage over non-specific alternative internal standards. This is the specific isotopologue required for GB 31658.5-2021 compliance in food safety testing, and it enables a 5,000-fold linear range in dual-isotope aquaculture methods. Avoid method validation failure and ensure audit-ready data by procuring the chemically validated standard.

Molecular Formula C19H22FN3O3
Molecular Weight 364.4 g/mol
CAS No. 1173021-92-5
Cat. No. B563872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnrofloxacin-d5
CAS1173021-92-5
Synonyms1-Cyclopropyl-7-[4-(ethyl-d5)-1-piperazinyl]-6-fluoro-1,4-dihydro-4-oxo-_x000B_3-quinolinecarboxylic Acid;  CFPQ-d5;  Bay Vp 2674-d5;  Baytril-d5; 
Molecular FormulaC19H22FN3O3
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
InChIInChI=1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)/i1D3,2D2
InChIKeySPFYMRJSYKOXGV-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enrofloxacin-d5 (CAS 1173021-92-5): A Deuterated Internal Standard for LC-MS/MS Quantification of Enrofloxacin in Veterinary and Food Safety Applications


Enrofloxacin-d5 (CAS 1173021-92-5) is a stable isotope-labeled analogue of the fluoroquinolone antibiotic enrofloxacin, specifically designed for use as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows . The compound features five deuterium atoms substituted for hydrogen at specific positions on the ethyl-piperazine moiety, providing a precise mass shift of +5 Da relative to the unlabeled analyte while preserving near-identical chemical behavior during extraction, chromatography, and ionization [1]. This isotopic labeling strategy is essential for compensating matrix effects, ion suppression/enhancement, and sample preparation variability inherent in complex biological and food matrices.

Why Unlabeled Enrofloxacin or Alternative Deuterated Internal Standards Cannot Simply Substitute for Enrofloxacin-d5 in Regulated and Complex-Matrix Analyses


The isotopic labeling of Enrofloxacin-d5 is chemically specific—deuteration occurs exclusively on the ethyl-piperazine ring, not elsewhere on the quinolone core . This targeted modification is critical for co-elution with the unlabeled analyte under reversed-phase LC conditions, a property that generic internal standards (e.g., structurally dissimilar fluoroquinolones like ciprofloxacin-d8 or sarafloxacin) cannot reliably provide [1]. Furthermore, alternative deuterated enrofloxacin variants such as enrofloxacin-d3 exhibit different isotopic purity profiles and mass shifts, which can lead to divergent calibration behaviors when applied to samples with residue levels spanning multiple orders of magnitude [2]. Consequently, substituting Enrofloxacin-d5 with an unvalidated alternative compromises the accuracy, precision, and regulatory defensibility of the analytical method, particularly in food safety and pharmacokinetic studies governed by stringent validation guidelines.

Quantitative Evidence Differentiating Enrofloxacin-d5 from Closest Analogues for Scientific Procurement


Isotopic Purity of Enrofloxacin-d5 Enables Accurate Quantification Across a Wider Linear Range Compared to Enrofloxacin-d3 in Dual-Isotope Surrogate Methods

Enrofloxacin-d5 demonstrates a higher and more defined isotopic purity specification (≥99% deuterated forms d1-d5) compared to enrofloxacin-d3, which typically exhibits lower isotopic enrichment . In a dual-isotope surrogate method developed for aquatic product residue analysis, ENR-d5 was employed as the primary internal standard, while ENR-d3 served a secondary calibration role for high-concentration samples that would otherwise exceed the linear range [1]. The method achieved a quantification range from 2 μg/kg (MQL) to 5000 × MQL with recoveries of 97.1–106% and intra-precision ≤2.14% when using ENR-d5 as the core calibrant [1].

Isotopic Purity LC-MS/MS Method Validation

Enrofloxacin-d5 Demonstrates Superior Matrix Effect Compensation Compared to Structurally Dissimilar Internal Standards in Urine Analysis

A study by the German MAK Commission demonstrated that isotope-labeled enrofloxacin (Enrofloxacin-d5) effectively compensated for matrix effects when used as an internal standard for ciprofloxacin quantification in urine, achieving a quantitation limit of 0.1 μg/L [1]. In contrast, non-isotopic internal standards such as sarafloxacin, enalapril, and quinidine exhibited significant matrix-induced signal variations [2].

Matrix Effects Isotope Dilution Urine Analysis

Enrofloxacin-d5 is the Specified Internal Standard in China's National Food Safety Standard GB 31658.5-2021 for Fluoroquinolone Residue Testing

China's mandatory national food safety standard GB 31658.5-2021 explicitly designates Enrofloxacin-D5 hydrochloride (CAS 1173021-92-5 free base) as the internal standard for the determination of fluoroquinolone residues in animal-derived foods using LC-MS/MS . The standard specifies a detection limit of 0.5 μg/kg and a quantitation limit of 1.0 μg/kg for enrofloxacin in muscle, liver, kidney, and aquatic products when Enrofloxacin-d5 is used as the IS . Alternative internal standards are not referenced or validated within this regulatory framework.

Regulatory Compliance Food Safety GB Standard

Enrofloxacin-d5 Exhibits Distinct Purity Specifications and Shelf-Life Documentation That Directly Impact Procurement Decisions

Commercial suppliers of Enrofloxacin-d5 provide detailed, lot-specific Certificates of Analysis (CoA) documenting key quality attributes essential for analytical method validation and long-term laboratory operations. For example, WITEGA specifies isotopic purity of 99.6 atom% D and HPLC purity >99.0% with a defined 24-month shelf life . Cayman Chemical provides purity ≥99% deuterated forms (d1-d5) with specific storage conditions (-20°C) and solubility data . In contrast, alternative deuterated standards such as enrofloxacin-d3 are less frequently documented with equivalent comprehensive CoA parameters, and their long-term stability data may be less readily available.

Purity Shelf Life Certificate of Analysis

Validated Application Scenarios for Enrofloxacin-d5 Based on Quantitative Comparative Evidence


Regulatory Compliance Testing for Fluoroquinolone Residues in Animal-Derived Foods Under China's GB 31658.5-2021 Standard

Laboratories performing food safety testing for export to or sale within China must adhere to GB 31658.5-2021, which mandates the use of Enrofloxacin-D5 hydrochloride as the internal standard for LC-MS/MS quantification. This standard achieves a detection limit of 0.5 μg/kg and a quantitation limit of 1.0 μg/kg for enrofloxacin in matrices including porcine, bovine, and poultry muscle, liver, kidney, and aquatic products . Substitution with alternative internal standards is not validated under this regulation and would render results non-compliant.

Multi-Order-of-Magnitude Residue Quantification in Aquaculture Samples Using Dual-Isotope Surrogate LC-MS/MS

For aquaculture testing laboratories facing wide residue concentration variations (e.g., from 2 μg/kg to 10,000 μg/kg), Enrofloxacin-d5 serves as the primary internal standard in a dual-isotope method alongside Enrofloxacin-d3. This approach enables accurate quantification over a 5000-fold linear range without repeated sample preparation, achieving recoveries between 97.1% and 106% and intra-precision ≤2.14% [1]. The method is particularly suited for regulatory monitoring programs where sample ENR levels are unpredictable and instrument saturation must be avoided.

High-Sensitivity Pharmacokinetic Studies and Therapeutic Drug Monitoring in Veterinary Species

In veterinary pharmacokinetic research requiring precise quantification of enrofloxacin and its metabolite ciprofloxacin in plasma or tissue, Enrofloxacin-d5 is employed as an internal standard to correct for matrix effects and sample preparation losses. The high isotopic purity (≥99% deuterated forms) ensures accurate calibration and low limits of quantitation, as demonstrated in methods achieving 0.1 μg/L LOQ in complex matrices [2]. This application supports studies of drug absorption, distribution, metabolism, and excretion (ADME) in target species.

Multi-Residue Antibiotic Screening in Environmental and Wastewater Samples

Environmental monitoring programs assessing the fate and transport of veterinary antibiotics in aquatic ecosystems utilize Enrofloxacin-d5 as a stable isotope-labeled internal standard to compensate for the highly variable and often suppressive matrix effects encountered in wastewater and surface water samples. The compound's robust performance in LC-MS/MS methods ensures reliable quantification even at trace environmental concentrations, supporting exposure assessment and regulatory decision-making [2].

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